molecular formula C5H6 B151716 3-Penten-1-yne CAS No. 2004-69-5

3-Penten-1-yne

Cat. No. B151716
CAS RN: 2004-69-5
M. Wt: 66.1 g/mol
InChI Key: XAJOPMVSQIBJCW-SNAWJCMRSA-N
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Description

3-Penten-1-yne is an enyne that is pentane which carries a triple bond at position 1 and a double bond at position 3 . It has a role as a fungal metabolite and a human metabolite . It is an enyne, a volatile organic compound, a terminal acetylenic compound, an acyclic olefin, and an acyclic acetylene .


Molecular Structure Analysis

The molecular formula of 3-Penten-1-yne is C5H6 . The average mass is 66.101 Da and the monoisotopic mass is 66.046951 Da . The structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis of Derivatives

3-Penten-1-yne is used in the synthesis of various chemical compounds. A study by Rosiak et al. (2007) demonstrates its use in producing 2,3-dihydrothiopyran-4-one derivatives from 3-oxo-1-pentene-4-ynes using sodium sulfide or hydrogensulfide (Rosiak, Müller, & Christoffers, 2007).

Decomposition Studies

Tsang (2006) investigated the decomposition of 1-pentenyl radicals, including 1-penten-3-yl and 1-penten-4-yl, which are relevant in combustion systems (Tsang, 2006).

Computational Quantum Calculations

González and Arrate (2020) used the Density Functional Theory method for computational quantum calculations on 1-penten-3-ol, focusing on its ground electronic state and the radicals formed from it (González & Arrate, 2020).

Reaction Mechanism Analysis

The study of reactions involving 3-penten-1-yne is critical in understanding combustion and chemical processes. Carrasco and Meloni (2018) examined the reactions of 2,5-dimethylfuran with CH radicals, identifying products like 3-penten-1-yne (Carrasco & Meloni, 2018).

Spectroscopic and Theoretical Analysis

Durig et al. (2003) conducted a study on the infrared and Raman spectra of 1-penten-4-yne, contributing to the understanding of its molecular structure and behavior (Durig, Zhu, Guirgis, Heldrich, & Wright, 2003).

Conformational Analysis

Fraser et al. (2000) measured the rotational spectra of different conformers of 1-pentene, providing insights into its molecular structure and dynamics (Fraser, Xu, Suenram, & Lugez, 2000).

Reaction Dynamics

He et al. (2019) investigated the reaction dynamics of the 1-propynyl radical with ethylene, revealing the formation of 1-penten-3-yne and providing a detailed understanding of this reaction's mechanism (He, Zhao, Thomas, Galimova, Mebel, & Kaiser, 2019).

Safety And Hazards

3-Penten-1-yne is extremely flammable and may be fatal if swallowed and enters airways . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Vapors may form explosive mixtures with air, travel to the source of ignition and flash back, and containers may explode when heated .

properties

IUPAC Name

(E)-pent-3-en-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJOPMVSQIBJCW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878775
Record name 3-PENTEN-1-YNE, (E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Penten-1-yne

CAS RN

2004-69-5, 2206-23-7
Record name trans-3-Penten-1-yne
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URL https://commonchemistry.cas.org/detail?cas_rn=2004-69-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Penten-1-yne, (E)-
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Record name 3-Penten-1-yne
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Record name 3-PENTEN-1-YNE, (E)-
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Record name pent-3-en-1-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
251
Citations
M Wei, T Zhang, X Chen, F Yan, G Guo, D Zhang - RSC advances, 2018 - pubs.rsc.org
… 3-penten-1-yne via Pathway I or Pathway II. Alternatively, it can also react with three C 5 H 5 radicals of cis-3-penten-1-yne … , CSb, and CSc from cis-3-penten-1-yne via the H-abstraction …
Number of citations: 3 pubs.rsc.org
RG Ford, LB Szalanski - Journal of Molecular Spectroscopy, 1972 - Elsevier
… The microwave spectrum of trans 3-penten-1-yne has been observed in the range 8-26.5 GHz. … We have studied tram 3-penten-1-yne to see if t.hr barrier in t’his conjugated compound is …
Number of citations: 5 www.sciencedirect.com
D Lumpi, P Kautny, B Stöger… - … Section B: Structural …, 2016 - scripts.iucr.org
The crystallization behavior of trimethylsilyl-capped (3Z)-4-(methylthio)-3-penten-1-yne (1-TMS) and the triisopropylsilyl and tert-butyldimethylsilyl analogues (1-TIPS) and (1-TBDMS) …
Number of citations: 2 scripts.iucr.org
J Bouwman, M Fournier, IR Sims… - The Journal of …, 2013 - ACS Publications
… The simulated spectra of C 5 H 6 isomers cis-3-penten-1-yne and trans-3-penten-1-yne exhibit a sharp onset around this photon energy and these species are also expected to …
Number of citations: 19 pubs.acs.org
MV Maviov, VF Kucherov - Bulletin of the Academy of Sciences of the …, 1964 - Springer
In the condensation of the primary enynic bromo compound (I) with sodiomalonic ester the malonic-synthesis reaction is accompanied by intramolecular nucleophilic addition at the …
Number of citations: 3 link.springer.com
IL Knunyants, EY Pervova - Bulletin of the Academy of Sciences of the …, 1967 - Springer
Conclusions 1. The following polyfluoro enynes were prepared; 3,4,5,5-tetrafluoro-1-phenyl-4-(trifluoromethyl)-3-penten-1-yne, 3,4,5,5,5-pentafluoro-1-phenyl-3-penten-1-yne, 1-chloro-…
Number of citations: 3 link.springer.com
J Bouwman, F Goulay, SR Leone… - The Journal of Physical …, 2012 - ACS Publications
… - and cis-3-penten-1-yne fit the ionization onset at 9.1 eV and trace the shape of the photoionization spectrum at energies below 9.3 eV. Trans- and cis-3-penten-1-yne account for (27 ± …
Number of citations: 39 pubs.acs.org
CM Gong, HB Ning, ZR Li, XY Li - Theoretical Chemistry Accounts, 2015 - Springer
… Products vinylacetylene (C 4 H 4 ) + CH 3 and 2-methyl-1-buten-3-yne (C 5 H 6 ) + H are favored by the internal C 2 H addition to C 3 H 6 , whereas products 3-penten-1-yne (C 5 H 6 ) …
Number of citations: 14 link.springer.com
I Yosioka, H Hikino, Y Sasaki - Chemical and Pharmaceutical …, 1960 - jstage.jst.go.jp
… As was expected, first elution gave 2,8-decadiene-4,6-diyne, a couple of two 3-penten-1-yne, ultraviolet spectrum of which … In the present case, 3-penten-1-yne (WII) and 1–(2-furyl)–1– …
Number of citations: 3 www.jstage.jst.go.jp
BW Gung, RM Fox, R Falconer, D Shissler - Tetrahedron: Asymmetry, 2006 - Elsevier
… Bromoalkyne 7, which was available through our recent synthesis, 7 along with (E)-3-penten-1-yne 6 were then subjected to the copper catalyzed cross coupling reaction to give the …
Number of citations: 11 www.sciencedirect.com

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